molecular formula C26H24N4O2 B11187886 2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11187886
M. Wt: 424.5 g/mol
InChI Key: ZPODLIUIWUBXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo-pyrido-pyrimidine core with various substituents such as ethyl, methoxyphenyl, and phenyl groups. The compound’s structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazolo-pyrido-pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of substituents: The ethyl, methoxyphenyl, and phenyl groups are introduced through various reactions, such as alkylation, acylation, or cross-coupling reactions.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrido[3,4-e]pyrimidines: These compounds have a similar pyrido-pyrimidine core but lack the pyrazole ring, resulting in different reactivity and applications.

    Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic cores, which may exhibit similar biological activities but differ in their overall structure and properties.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

4-ethyl-11-[2-(4-methoxyphenyl)ethyl]-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C26H24N4O2/c1-3-22-24(19-7-5-4-6-8-19)25-27-17-21-23(30(25)28-22)14-16-29(26(21)31)15-13-18-9-11-20(32-2)12-10-18/h4-12,14,16-17H,3,13,15H2,1-2H3

InChI Key

ZPODLIUIWUBXIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)CCC5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.